molecular formula C26H38 B13941865 1,1-Di-p-tolyldodecane CAS No. 55268-62-7

1,1-Di-p-tolyldodecane

Cat. No.: B13941865
CAS No.: 55268-62-7
M. Wt: 350.6 g/mol
InChI Key: DLFGXQMVWJJEOW-UHFFFAOYSA-N
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Description

Contextualization within Alkylaryl Hydrocarbon Chemistry

Alkylaryl hydrocarbons are a class of organic compounds in which an alkyl group is attached to an aromatic ring. researchgate.netlibretexts.org The synthesis of these molecules is often achieved through electrophilic aromatic substitution reactions, most notably the Friedel–Crafts alkylation. libretexts.orgmt.com This reaction typically involves treating an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.comaskthenerd.com

The mechanism proceeds through the formation of a carbocation electrophile from the alkylating agent, which then attacks the electron-rich benzene (B151609) ring. libretexts.orgmt.com This process is fundamental to the industrial production of numerous chemical feedstocks, including ethylbenzene (B125841) (a precursor to polystyrene) and cumene. mt.com

Diaryldodecanes are a specific subset of alkylaryl hydrocarbons, featuring a twelve-carbon alkyl chain attached to two aryl (aromatic) groups. 1,1-Di-p-tolyldodecane is a representative example, where a dodecane (B42187) chain is geminally substituted at the C1 position with two tolyl (methylbenzene) groups. The synthesis of such 1,1-diarylalkanes can be accomplished through Friedel-Crafts type reactions or more modern methods like nickel-catalyzed 1,1-diarylation of terminal alkenes. chinesechemsoc.orgchinesechemsoc.org

Significance of Compounds with Extended Alkyl Chains and Multiple Aromatic Moieties

The unique structure of compounds like this compound, which combines a long, flexible alkyl chain with rigid, planar aromatic systems, imparts significant properties that are of scientific and commercial interest.

Long Alkyl Chains : The extended dodecane chain contributes to the lipophilicity of the molecule. This property is crucial in various applications. For instance, long-chain alkylbenzenes are key intermediates in the production of surfactants used in detergents. askthenerd.com The alkyl chain's length and branching also influence properties like biodegradation, a key consideration in environmental science. researchgate.netnih.gov

Multiple Aromatic Moieties : The presence of two aryl groups makes these compounds part of the diarylalkane family, which is recognized as an important pharmacophore in medicinal chemistry, appearing in various drugs and biologically active molecules. chinesechemsoc.orgchinesechemsoc.orggoogle.com The aromatic rings also serve as sites for further chemical modification, allowing for the synthesis of a wide range of derivatives.

Overview of Research Paradigms for Complex Organic Molecules

The investigation of complex organic molecules such as this compound employs a variety of advanced research methodologies.

Synthesis and Catalysis: Modern synthetic organic chemistry focuses on developing efficient and selective reactions. For diarylalkanes, this includes iron-triflate-catalyzed Friedel–Crafts reactions and nickel-catalyzed cross-coupling reactions, which offer alternatives to traditional strong acid catalysts. chinesechemsoc.orgresearchgate.net Other innovative approaches involve visible-light-promoted reactions to generate key intermediates under mild conditions. rsc.org

Characterization and Analysis: Determining the structure and purity of complex hydrocarbons relies on a suite of analytical techniques. Long-chain alkyl-aromatics, particularly in complex mixtures like crude oil, are characterized using methods such as:

Gas Chromatography-Mass Spectrometry (GC-MS) : To separate and identify individual components in a mixture. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the detailed molecular structure. nih.gov

UV-Visible Spectroscopy : To analyze the aromatic components. acs.org

These analytical tools are essential for understanding the composition of these compounds and their behavior in various environments. researchgate.netnih.gov

Scope and Academic Focus of the Research Outline for this compound

While this compound serves as a clear example within the diarylalkane class, specific research focused exclusively on this molecule is limited in publicly available literature. Its primary academic value lies in its role as a model compound for understanding the synthesis, properties, and potential applications of long-chain gem-diarylalkanes.

A plausible synthetic route for this compound would be the Friedel-Crafts alkylation of toluene (B28343) with a suitable 12-carbon electrophile, such as 1-dodecene (B91753) or a 1-halododecane, catalyzed by a Lewis acid. This reaction would leverage the high reactivity of toluene towards electrophilic substitution.

Chemical and Physical Properties of this compound

Below is a table summarizing known identifiers and a key physical property for the compound.

PropertyValueSource
IUPAC Name Benzene, 1,1'-dodecylidenebis[4-methyl- chemeo.com
Synonyms 1,1-Di(4'-methylphenyl)dodecane, 1,1-Di(4-tolyl)dodecane chemeo.com
Molecular Formula C₂₆H₃₈
Molecular Weight 350.59 g/mol
Standard Enthalpy of Formation (gf) 371.16 kJ/mol chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55268-62-7

Molecular Formula

C26H38

Molecular Weight

350.6 g/mol

IUPAC Name

1-methyl-4-[1-(4-methylphenyl)dodecyl]benzene

InChI

InChI=1S/C26H38/c1-4-5-6-7-8-9-10-11-12-13-26(24-18-14-22(2)15-19-24)25-20-16-23(3)17-21-25/h14-21,26H,4-13H2,1-3H3

InChI Key

DLFGXQMVWJJEOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,1 Di P Tolyldodecane

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.indeanfrancispress.comamazonaws.com This process helps in identifying the key bonds to be formed and the corresponding precursors required.

A logical retrosynthetic disconnection of 1,1-di-p-tolyldodecane involves breaking the two carbon-carbon bonds between the dodecyl chain and the p-tolyl rings. This approach simplifies the target molecule into two fundamental building blocks: a dodecane-derived unit and two p-tolyl units.

Dodecane (B42187) Precursor : This component can be envisioned as an electrophile. Suitable precursors include dodecanal (B139956) (an aldehyde), 1-dodecene (B91753) (an alkene), or a derivative like dodecanoyl chloride. The choice of precursor dictates the specific reaction conditions and catalysts needed. For instance, using dodecanal would typically involve an acid-catalyzed condensation, while using an alkene would necessitate a Friedel-Crafts alkylation catalyst.

Tolyl Precursor : The p-tolyl moiety is derived from toluene (B28343). In the most common synthetic routes, toluene itself acts as the aromatic nucleophile that attacks the electrophilic dodecane precursor. For certain advanced coupling methods, a functionalized toluene derivative, such as p-tolylmagnesium bromide (a Grignard reagent) or p-tolylboronic acid, might be employed.

The central challenge in synthesizing this compound is the formation of the two C-C bonds at the same carbon atom of the dodecyl chain.

Friedel-Crafts Alkylation : This is a classic and direct method for forming alkyl-aryl bonds. mt.com The strategy involves the reaction of an electrophilic dodecane precursor with two equivalents of toluene in the presence of a catalyst. This approach is often favored for its straightforwardness.

Reductive Friedel-Crafts Alkylation : A variation involves the reaction of an aldehyde, like dodecanal, with an arene in the presence of a catalyst that also facilitates reduction. beilstein-journals.org This can be a one-pot procedure to obtain the desired diarylalkane. beilstein-journals.org

Organometallic Coupling : Modern cross-coupling reactions offer alternative, though often more complex, routes. A hypothetical pathway could involve the reaction of a gem-dihaloalkane with two equivalents of a p-tolyl organometallic reagent. However, such reactions can be challenging and may suffer from side reactions. d-nb.info

Classical and Modern Synthetic Routes

The synthesis of 1,1-diarylalkanes, including this compound, has been explored through various chemical reactions, with a notable emphasis on improving efficiency and environmental friendliness. beilstein-journals.org

The Friedel-Crafts reaction is a fundamental method for the alkylation of aromatic compounds. mt.com In a typical synthesis of this compound, dodecanal can be reacted with an excess of toluene in the presence of a strong acid catalyst like sulfuric acid. googleapis.comethz.ch The reaction proceeds through the protonation of the aldehyde, which then acts as an electrophile and attacks the electron-rich toluene ring, followed by a second alkylation and dehydration to yield the final product.

Another approach involves the use of an alkene, such as 1-dodecene, with toluene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mt.com While effective, these traditional catalysts often need to be used in stoichiometric amounts and can generate significant waste. beilstein-journals.org

ReactantsCatalyst/ReagentProductKey Features
Dodecanal, TolueneSulfuric AcidThis compoundA classical acid-catalyzed condensation reaction. googleapis.comethz.ch
1-Dodecene, TolueneAluminum ChlorideMixture including alkylated toluenesA standard Friedel-Crafts alkylation approach. mt.com
Benzaldehydes, ArenesIridium Complex1,1-DiarylalkanesA reductive Friedel-Crafts alkylation with a broad substrate scope. beilstein-journals.org

While not the most direct route for this specific compound, organometallic cross-coupling reactions are powerful tools for C-C bond formation and are relevant for synthesizing related diarylalkane structures. organic-chemistry.org

Suzuki Coupling : This reaction typically pairs an organoboron compound with an organohalide using a palladium catalyst. An iron-based catalyst has also been developed for the enantioselective Suzuki-Miyaura cross-coupling to synthesize chiral 1,1-diarylalkanes. chemrxiv.orgchemrxiv.org

Kumada Coupling : This method uses a Grignard reagent and an organohalide, often catalyzed by nickel or palladium complexes. organic-chemistry.org

Heck Reaction : This reaction is generally used to couple alkenes with aryl halides and is less directly applicable to the synthesis of 1,1-diarylalkanes.

These methods are particularly valuable for creating complex and functionalized diarylalkanes, but for a structurally simpler molecule like this compound, Friedel-Crafts type reactions are often more practical.

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. researchgate.net For the synthesis of 1,1-diarylalkanes, this translates to several key areas of research:

Catalyst Development : A major focus is replacing hazardous and waste-generating Lewis acids like AlCl₃ with solid acid catalysts. researchgate.net Materials such as zeolites, clays, and sulfated zirconia are reusable, non-corrosive, and can lead to cleaner reactions. researchgate.net

Alternative Reagents : The use of benzyl (B1604629) alcohols as alkylating agents is considered a greener alternative to benzyl halides, as the only byproduct is water. beilstein-journals.orgbeilstein-journals.org

Solvent-Free Conditions : Performing reactions without a solvent or in an environmentally friendly solvent reduces waste and potential environmental contamination. organic-chemistry.org For instance, an InCl₃/SiO₂ catalyst has been used for the hydroarylation of styrenes with arenes under solvent-free conditions. organic-chemistry.org

The overarching goal of applying green chemistry principles is to improve the atom economy and reduce the environmental footprint of the synthesis.

Green Chemistry PrincipleApplication in Diarylalkane SynthesisExample
Catalysis Use of reusable, non-toxic catalysts.Solid acid catalysts (zeolites, clays) replacing AlCl₃. researchgate.net
Safer Reagents Replacing hazardous reagents with greener alternatives.Using benzyl alcohols instead of benzyl halides. beilstein-journals.orgbeilstein-journals.org
Improved Reaction Conditions Use of solvent-free or environmentally benign solvent systems.InCl₃/SiO₂ catalyzed hydroarylation without solvent. organic-chemistry.org
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Hydroarylation of styrenes, which is an addition reaction with no byproducts. beilstein-journals.org

Catalytic Systems in this compound Formation

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. chemguide.co.ukwikipedia.org Traditional Friedel-Crafts alkylations have historically utilized strong Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), or Brønsted acids like hydrofluoric acid (HF) and sulfuric acid. researchgate.netiitk.ac.in These catalysts are effective in promoting the alkylation reaction. For instance, AlCl₃ activates the alkylating agent, facilitating the formation of the carbocation intermediate that then reacts with toluene. mt.comiitk.ac.in

However, the use of these traditional homogeneous catalysts presents several disadvantages, including issues with corrosion, catalyst recovery and disposal, and the generation of significant waste streams, which pose environmental concerns. mdpi.comresearchgate.net

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemguide.co.uk In the context of this compound synthesis, solid acid catalysts have emerged as a more environmentally benign alternative to homogeneous systems. researchgate.net These catalysts are generally easier to separate from the reaction mixture, can often be regenerated and reused, and tend to be less corrosive. mdpi.comdntb.gov.ua

Common heterogeneous catalysts for this application include various types of zeolites, such as HFAU, HBEA, HY, and USY zeolites. mdpi.comresearchgate.net Zeolites are crystalline aluminosilicates with well-defined pore structures and strong acid sites, making them effective catalysts for alkylation reactions. mdpi.com Other solid acid catalysts that have been investigated include zirconia-based solid acids like WOx/ZrO₂, which have shown to be stable at high temperatures. iitm.ac.in

The efficiency of the synthesis of this compound is highly dependent on the chosen catalytic system. Factors such as the catalyst's acidity (type, strength, and density of acid sites), pore structure, and surface area play a crucial role. mdpi.comscispace.com

For heterogeneous catalysts like zeolites, the pore size is a critical parameter. For the reaction between toluene and 1-dodecene, large-pore zeolites such as H faujasite (HFAU), H mordenite (B1173385) (HMOR), and H beta (HBEA) are often used. iitm.ac.in The pore structure influences the diffusion of reactants and products, which can affect selectivity and catalyst deactivation. For example, if the pores are too small, the desired products may have difficulty desorbing, leading to coke formation and a decrease in catalyst activity. mdpi.comresearchgate.net

The Si/Al ratio in zeolites is another important factor, as it affects the acidity of the catalyst. A study on the alkylation of benzene (B151609) with 1-dodecene using faujasite-type zeolites showed that the conversion of 1-dodecene varied significantly with different Si/Al ratios. mdpi.com Specifically, HY, USHY, and DAY zeolites with Si/Al ratios of 4.8, 80, and 200, respectively, resulted in 1-dodecene conversions of 90%, 100%, and 50%. mdpi.com

The choice between homogeneous and heterogeneous catalysts often involves a trade-off between activity and practical considerations like catalyst lifecycle and environmental impact. While homogeneous catalysts can be highly active, the move towards greener chemical processes has driven the development and adoption of solid acid catalysts. researchgate.net

Reaction Optimization and Process Scale-Up Considerations

Optimizing the synthesis of this compound involves manipulating various reaction parameters to maximize yield and selectivity while minimizing by-product formation. These considerations are crucial for the efficient and economical scale-up of the process for industrial production.

Several factors can be adjusted to enhance the yield of this compound and the selectivity towards the desired para isomer. These include reaction temperature, pressure, reactant molar ratio, and catalyst loading.

Reaction Temperature: The reaction temperature influences both the reaction rate and the product distribution. For instance, in the alkylation of benzene with 1-dodecene over a USY zeolite catalyst, high conversions were achieved at various temperatures, but higher temperatures led to lower final conversions. scispace.com In another study involving the alkylation of toluene with 1-heptene (B165124) over Y-type zeolite, a reaction temperature of 90°C was found to be optimal. researchgate.net

Reactant Molar Ratio: The molar ratio of the aromatic compound to the olefin is a critical parameter. An excess of the aromatic reactant is often used to favor monoalkylation and suppress the formation of polyalkylated by-products. mdpi.com In the alkylation of toluene with 1-heptene, a toluene-to-alkene ratio of 8:1 resulted in the highest conversion of approximately 96%. researchgate.net Similarly, for the alkylation of benzene with 1-dodecene, a molar ratio of 8.7:1 was used. mdpi.com

Catalyst Loading and Type: The amount and type of catalyst directly impact the reaction. In the synthesis of mono-heptyltoluene, 0.25 g of zeolite Y was used to achieve high conversion. researchgate.net The nature of the catalyst itself is paramount. For example, HFAU zeolites have been shown to be active for the alkylation of toluene with 1-dodecene. mdpi.com

The following table summarizes the effect of different reaction parameters on the alkylation of toluene with C12 olefins from various studies.

ParameterValueCatalystAlkene ConversionSelectivityReference
Temperature90 °CHFAUCompleteMonododecyltoluenes researchgate.net
Toluene/Dodecene Ratio3HFAUCompleteMonododecyltoluenes researchgate.net
Temperature120 °CUSY Zeolite~100%22% for 2-phenyldodecane scispace.com
Benzene/Dodecene Ratio8USY Zeolite~100%22% for 2-phenyldodecane scispace.com
Temperature160-200 °CBeta Zeolite39.4-96.2%56% to 42-46% for 2-phenyl isomer researchgate.net

The primary by-products in the Friedel-Crafts alkylation of toluene with 1-dodecene include isomers of monododecyltoluene (ortho and meta), dialkylated and polyalkylated toluenes (e.g., bidodecyltoluenes), and isomers of dodecene formed through skeletal isomerization or double bond migration. adichemistry.comresearchgate.net

Isomer Formation: The Friedel-Crafts reaction can lead to a mixture of ortho, meta, and para isomers. While the para isomer is often favored, the reaction conditions can influence the isomer distribution. For example, at higher temperatures, thermodynamic equilibrium may favor the formation of the more stable meta isomer. adichemistry.com

Polyalkylation: The initial product, monododecyltoluene, is more reactive than toluene itself, making it susceptible to further alkylation to form di- and tri-dodecyltoluenes. researchgate.net Using a large excess of toluene can help to minimize this side reaction by increasing the probability of the alkylating agent reacting with a toluene molecule rather than an already alkylated one. mdpi.com

Olefin Isomerization: The acid catalyst can cause the 1-dodecene to isomerize to other internal olefins (e.g., 2-dodecene, 3-dodecene, etc.). This leads to the formation of a mixture of dodecyltoluene isomers with the alkyl chain attached at different positions. researchgate.net

Coke Formation: At higher temperatures or with certain catalysts, polymerization of the olefin or the alkylated products can occur, leading to the formation of heavy by-products known as coke. dntb.gov.uamdpi.com Coke can deposit on the catalyst surface, blocking active sites and pores, which leads to catalyst deactivation. dntb.gov.uaresearchgate.net Catalyst regeneration, for example by treating with a flow of toluene, can sometimes remove these deposits. mdpi.com

Strategies to mitigate by-product formation include:

Careful selection of the catalyst to favor the desired isomer and minimize side reactions.

Optimization of reaction conditions such as temperature and pressure.

Using a high molar ratio of toluene to 1-dodecene.

Controlling the reaction time to prevent the formation of thermodynamically favored but undesired products.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1,1 Di P Tolyldodecane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For a molecule with the complexity of 1,1-Di-p-tolyldodecane, a combination of one-dimensional and two-dimensional NMR techniques is essential for a comprehensive structural assignment.

The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct regions corresponding to the aromatic protons of the two p-tolyl groups and the aliphatic protons of the long dodecane (B42187) chain.

The aromatic region is expected to show two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the dodecyl-substituted carbon (H-2' and H-6') and the protons meta to this carbon (H-3' and H-5') would each give rise to a doublet due to coupling with their adjacent protons. The integration of these signals would correspond to four protons each.

The aliphatic portion of the spectrum would be more complex. The methine proton (H-1) directly attached to both tolyl groups would appear as a triplet, deshielded by the adjacent aromatic rings. The methylene (B1212753) group at the C-2 position of the dodecyl chain is expected to appear as a multiplet due to coupling with the C-1 methine and the C-3 methylene protons. The bulk of the methylene protons in the middle of the long alkyl chain (C-3 to C-11) would likely overlap to form a broad multiplet. Finally, the terminal methyl group (C-12) of the dodecyl chain would appear as a triplet, coupled to the adjacent methylene group. The two methyl groups on the p-tolyl rings would present as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2', H-6' (Aromatic)~7.10d4H
H-3', H-5' (Aromatic)~7.00d4H
H-1 (Methine)~3.90t1H
-CH₃ (Tolyl)~2.30s6H
H-2 (Methylene)~2.00m2H
H-3 to H-11 (Methylene)~1.25m18H
H-12 (Methyl)~0.88t3H

Note: Predicted values are based on computational models and may vary from experimental data.

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Due to the molecule's symmetry, the two p-tolyl groups are chemically equivalent, simplifying the aromatic region of the spectrum. Four distinct signals are expected for the aromatic carbons: two for the quaternary carbons (C-1' and C-4') and two for the protonated carbons (C-2'/C-6' and C-3'/C-5').

The aliphatic chain will also give rise to a series of signals. The benzylic methine carbon (C-1) will be significantly downfield due to the attachment of two aromatic rings. The carbons of the dodecyl chain will appear in the upfield aliphatic region. The terminal methyl carbon (C-12) will be the most shielded, while the other methylene carbons will have distinct chemical shifts, although some overlap may occur in the central part of the chain. The methyl carbons of the tolyl groups will also produce a characteristic signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1' (Aromatic Quaternary)~142.0
C-4' (Aromatic Quaternary)~135.0
C-2', C-6' (Aromatic CH)~129.0
C-3', C-5' (Aromatic CH)~128.5
C-1 (Methine)~50.0
C-2 (Methylene)~38.0
C-3 to C-10 (Methylene)~29.0 - 32.0
C-11 (Methylene)~22.7
C-12 (Methyl)~14.1
-CH₃ (Tolyl)~21.0

Note: Predicted values are based on computational models and may vary from experimental data.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. Key correlations would be observed between the aromatic protons on the same ring, between the methine proton (H-1) and the adjacent methylene protons (H-2), and between the protons of the adjacent methylene groups along the dodecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. acs.org It would allow for the direct assignment of each proton signal to its corresponding carbon signal, for instance, confirming the attachment of the downfield methine proton to the downfield methine carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. uni-saarland.de

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. msu.edu For this compound, the molecular ion peak (M⁺˙) would be expected, confirming the molecular weight.

The fragmentation pattern is anticipated to be dominated by cleavages at the weakest bonds and the formation of stable carbocations. A prominent fragmentation pathway would be the benzylic cleavage, involving the loss of a C₁₁H₂₃ alkyl radical to form a stable di-p-tolyl-methyl cation. This fragment would likely be the base peak in the spectrum. Further fragmentation of the alkyl chain would produce a series of smaller alkyl cations, typically separated by 14 mass units (corresponding to a CH₂ group). core.ac.uk Another characteristic fragment would be the tropylium (B1234903) ion or a related tolyl-substituted cation, arising from rearrangements and cleavages within the aromatic portions of the molecule.

Table 3: Predicted Major Fragments in the EI-MS of this compound

m/zProposed Fragment Identity
378[M]⁺˙ (Molecular Ion)
195[C₁₅H₁₅]⁺ (Di-p-tolyl-methyl cation) - Likely Base Peak
91[C₇H₇]⁺ (Tropylium ion)
VariousFragments from the dodecyl chain (e.g., loss of CnH2n+1)

Note: Predicted fragmentation is based on general principles of mass spectrometry for similar structures.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation compared to EI. nih.gov For a non-polar hydrocarbon like this compound, ESI is generally less effective than for polar molecules. However, under certain conditions, for example, with the use of specific dopants or in non-polar solvent systems, it may be possible to observe the molecular ion, often as an adduct with a cation (e.g., [M+H]⁺, [M+Na]⁺). nih.gov The primary utility of ESI-MS in this context would be the unambiguous determination of the molecular weight with minimal fragmentation, complementing the structural information obtained from EI-MS and NMR.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. innovareacademics.inresearchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula. innovareacademics.in For this compound (C₂₆H₃₈), HRMS can distinguish its exact mass from other potential compounds having the same nominal mass but different elemental formulas.

The instrument, often a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, provides a highly accurate mass measurement, typically with an error of less than 5 ppm. researchgate.net This precision is indispensable for confirming the identity of the synthesized compound and ruling out impurities. The fragmentation pattern observed in HRMS also provides valuable structural information. innovareacademics.in

Table 1: Theoretical HRMS Data for this compound

Ion/Fragment Chemical Formula Calculated Exact Mass (m/z)
Molecular Ion [M]⁺ [C₂₆H₃₈]⁺ 350.2974
Benzylic Cleavage [C₁₉H₂₃]⁺ 251.1794

This table presents theoretical values based on the known structure of this compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, thereby allowing for its purification and the assessment of its purity.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas Chromatography (GC) is a premier technique for analyzing volatile and semi-volatile compounds like this compound. elgalabwater.comshimadzu.com The compound's hydrocarbon nature and thermal stability make it an ideal candidate for GC analysis. shimadzu.com The separation occurs in a capillary column, and the choice of detector determines the type of information obtained.

GC with Flame Ionization Detector (FID): The FID is a universal detector for organic compounds. It provides a signal proportional to the amount of carbon atoms, making it excellent for quantifying the purity of this compound. A single, sharp peak would indicate a high degree of purity.

GC with Mass Spectrometry (MS) Detector: Coupling GC with an MS detector (GC-MS) is a powerful combination for both separation and identification. elgalabwater.com As the compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. nih.gov This provides a unique mass spectrum that serves as a molecular fingerprint, confirming the identity of the peak. The fragmentation pattern would be expected to show characteristic losses, such as the dodecyl chain or cleavage at the benzylic position.

Table 2: Typical GC-MS Parameters for this compound Analysis

Parameter Value/Condition
Column Non-polar (e.g., DB-5ms, HP-1ms), 30 m x 0.25 mm x 0.25 µm
Injector Temperature 280 °C
Oven Program Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium

| Detector | Mass Spectrometer (Scan range 50-500 m/z) |

This table outlines typical starting parameters for method development.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for non-volatile or thermally sensitive compounds. oecd.org For the non-polar this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. nih.gov

In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. mmv.org The compound is separated based on its hydrophobicity. nih.gov A Diode Array Detector (DAD) is highly advantageous as it acquires the UV-Vis spectrum for any eluting peak. nih.gov This allows for both quantification and confirmation of peak identity by comparing the acquired spectrum with that of a known standard. The UV spectrum would be dominated by the absorption of the two p-tolyl groups.

Gel Permeation Chromatography (GPC) for Oligomeric Purity or Polymerization Studies (if applicable as monomer)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. This technique is not typically used for small molecule purity assessment but becomes relevant if this compound is used as a monomer in polymerization reactions or if its synthesis results in oligomeric impurities. GPC could effectively separate the monomer from dimers, trimers, or higher-order oligomers. The result would be a chromatogram where larger molecules (oligomers) elute before smaller ones (the monomer). This allows for the assessment of oligomeric purity and the monitoring of polymerization progress.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic methods like IR and UV-Vis provide rapid and non-destructive analysis of molecular features.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of chemical bonds. utdallas.edu It is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H, aliphatic C-H, and aromatic C=C bonds. libretexts.org The region from 1400-600 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule. libretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (p-tolyl)
3000-2850 C-H Stretch Aliphatic (dodecyl)
1600-1585, 1500-1400 C=C Stretch Aromatic Ring

This table shows predicted values based on standard IR correlation charts. libretexts.orgmasterorganicchemistry.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons and non-bonding electrons. uomustansiriyah.edu.iq For this compound, the chromophores are the two p-tolyl groups. The expected spectrum would show strong absorption in the UV region due to π → π* transitions within the benzene rings. khanacademy.org The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis via the Beer-Lambert law. The presence of alkyl substituents on the benzene rings typically causes a slight red shift (shift to longer wavelength) compared to unsubstituted benzene. msu.edu

Computational and Theoretical Investigations of 1,1 Di P Tolyldodecane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Studies of Conformations

A thorough search of scientific literature yielded no specific Density Functional Theory (DFT) studies focused on the conformational analysis of 1,1-Di-p-tolyldodecane. Such studies would theoretically involve the optimization of various rotational isomers (rotamers) to identify the lowest energy (most stable) conformations. Key parameters typically determined would include:

Bond Lengths: The equilibrium distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The rotational angles between planes defined by sets of four atoms, which are crucial for describing the conformation of the dodecyl chain and the orientation of the p-tolyl groups.

Without dedicated research, data for these parameters for this compound are not available.

Ab Initio Methods for Electronic Property Prediction

No publications detailing the use of ab initio methods for predicting the electronic properties of this compound were found. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are used to determine fundamental electronic characteristics. For this compound, these would include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity and electronic transitions.

Electron Density Distribution: A map showing the probability of finding an electron in different regions of the molecule.

As no such studies have been published, no data for these properties can be presented.

Molecular Dynamics Simulations for Conformational Analysis in Different Environments

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules, including conformational changes in various environments like in a vacuum, in solution, or in a condensed phase. Our literature review found no MD simulation studies specifically targeting this compound. Such simulations would provide valuable information on:

The flexibility of the dodecyl chain.

The rotational freedom of the two p-tolyl groups.

The influence of solvent molecules on the preferred conformations.

The potential for intermolecular interactions.

Structure-Reactivity Relationships: Predictive Models for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are predictive tools that correlate the structural or computational properties of molecules with their chemical reactivity. There are no published QSRR models that include or focus on this compound. Developing such a model would require experimental reactivity data for a series of related compounds, which could then be correlated with computationally derived descriptors to predict the reactivity of this compound in various chemical transformations.

Computational Spectroscopic Data Prediction and Validation

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds. However, no computational studies predicting the spectroscopic data for this compound have been reported. Such investigations would typically involve:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts for different conformations to compare with experimental spectra.

IR Spectroscopy: Prediction of vibrational frequencies and intensities corresponding to the stretching and bending of chemical bonds.

UV-Vis Spectroscopy: Calculation of electronic transition energies to predict absorption maxima.

Without these computational studies, a comparison between theoretical and experimental spectroscopic data is not possible.

Applications in Materials Science and Engineering Non Polymeric, Non Clinical Focus

Role as a Constituent in Lubricant Formulations and Tribological Studies

Alkylated aromatic compounds are a recognized class of synthetic lubricant base oils and additives. googleapis.comresearchgate.net The molecular structure of 1,1-Di-p-tolyldodecane suggests it could contribute valuable properties to lubricant formulations. The long dodecyl chain would impart oil solubility, a critical factor for additives, while the diarylalkane core could enhance thermal and oxidative stability compared to mineral oils. googleapis.com

Table 1: Comparison of General Properties of Lubricant Base Stocks This table presents generalized data for compound classes to illustrate the context for alkylaromatics.

PropertyMineral OilsPolyalphaolefins (PAOs)EstersAlkylaromatics (Analogues)
Thermal StabilityFairGoodVery GoodGood to Very Good
Oxidative StabilityFair to GoodGoodFairVery Good
Viscosity IndexLow to HighHighLow to HighLow to Medium
Additive SolvencyGoodPoorExcellentExcellent
Low-Temperature FluidityPoor to GoodExcellentVery GoodGood

The performance of a lubricant is fundamentally governed by molecular interactions at the sliding interface. For a compound like this compound, two primary interactions are conceivable. The long, flexible dodecane (B42187) chain can interdigitate with other hydrocarbon molecules in the base oil, contributing to viscosity and film thickness under hydrodynamic lubrication. More critically, under boundary lubrication conditions where metal-to-metal contact is imminent, the aromatic tolyl groups could adsorb onto metal surfaces. This adsorption forms a protective film that can reduce friction and wear. precisionlubrication.com Additives with long-chain molecules and polar end groups are known to be effective in forming such protective layers. precisionlubrication.com

The structure of diarylalkanes can be tailored to enhance specific lubricant properties. The length of the alkyl chain (the dodecyl group in this case) influences viscosity, viscosity index, and pour point. Alkylaromatic polymers, for instance, are known to function as pour point depressants by adsorbing onto wax crystals as they form, preventing them from growing and impeding the lubricant's flow at low temperatures. precisionlubrication.com While this compound is not a polymer, its interaction with wax crystals could be similar. Furthermore, the aromatic rings provide excellent solvency for other additives, which is a crucial function of many synthetic base stocks. googleapis.com

Integration into Advanced Functional Fluids and Solvents

Diarylalkanes are a recognized class of synthetic organic compounds used as high-temperature heat transfer fluids. schultzchem.comdow.com These fluids are essential in chemical processing, plastics manufacturing, and other industrial applications that require precise temperature control in a non-pressurized system. The key properties for such fluids are high thermal stability, a wide operating temperature range, and low vapor pressure.

Compounds structurally similar to this compound, often marketed as "diaryl alkyl" or "alkylated aromatic" heat transfer fluids, exhibit these characteristics. dow.com They offer excellent performance at temperatures up to 350°C (660°F) and good fluidity at low temperatures, which simplifies system startup. schultzchem.comdow.com The degradation of these fluids typically produces low molecular weight products, which helps prevent the buildup of sludge and deposits in the system. dow.com

Table 2: Representative Properties of a Commercial Diaryl Alkyl Heat Transfer Fluid Data based on DOWTHERM™ RP as a structural analogue. dow.com

PropertyValue
CompositionDiaryl Alkyl
Operating Range-20°C to 350°C (-4°F to 660°F)
Flash Point (Closed Cup)198°C (388°F)
Autoignition Temperature374°C (705°F)
Pour Point-38°C (-36°F)
AppearanceClear, light yellow liquid

Precursor in the Development of Specialty Organic Materials (excluding direct polymeric properties)

The this compound molecule possesses reactive sites that could allow it to serve as a precursor or building block in organic synthesis. The two tolyl groups are the most likely sites for chemical modification. Potential transformations include:

Oxidation: The methyl groups on the tolyl rings could be oxidized to carboxylic acids, creating a new difunctional molecule that could be used to synthesize esters or amides.

Electrophilic Aromatic Substitution: The aromatic rings can undergo reactions such as nitration, halogenation, or sulfonation. These reactions would introduce new functional groups, dramatically altering the molecule's properties and enabling its use in creating dyes, agricultural chemicals, or other specialty materials.

Cross-Coupling Reactions: The development of nickel-catalyzed asymmetric cross-coupling reactions has enabled the synthesis of enantioenriched 1,1-diarylalkanes, highlighting their value as a structural motif in complex molecules. acs.org While this research often targets pharmaceutical applications, the underlying synthetic value of the diarylalkane core is broadly applicable.

The synthesis of diarylalkanes is often achieved via Friedel-Crafts alkylation of an aromatic compound. researchgate.net This same reactivity can be harnessed to use this compound as a platform for further chemical elaboration.

Application in Reference Standards for Analytical Chemistry and Environmental Monitoring

For a compound to be used as a reference standard, it must be well-characterized, certified for purity, and available to laboratories for calibration and method validation. nih.gov There is currently no evidence to suggest that this compound is used as a certified reference material for analytical or environmental monitoring. europa.eulgcstandards.com The Joint Research Centre (JRC) of the European Commission and other standards bodies provide a wide range of reference materials, but these tend to focus on regulated pollutants or substances of widespread concern. europa.eu

However, structurally similar long-chain alkylbenzenes (LABs) are important environmental markers used to trace sewage contamination in marine and sedimentary environments. nih.gov This has led to the development of robust analytical methods for their detection.

Should the need arise to detect and quantify this compound in a complex matrix like sediment, soil, or water, a validated analytical method would be required. Based on established procedures for similar long-chain alkylbenzenes, gas chromatography coupled with mass spectrometry (GC/MS) would be the method of choice. usgs.govacs.org

The development of such a method would involve several key steps:

Sample Extraction: Using an appropriate solvent to extract the analyte from the solid or liquid matrix.

Cleanup and Fractionation: Removing interfering compounds. This might involve techniques like column chromatography or argentation (silver ion) thin-layer chromatography, which separates compounds based on aromatic structure. acs.org

Instrumental Analysis (GC/MS): The sample is injected into a gas chromatograph, which separates the components based on their boiling points and interaction with the capillary column. The separated components then enter a mass spectrometer, which fragments the molecules and detects the resulting ions.

For a molecule like this compound, quantitation would likely be performed using selected ion monitoring (SIM), which increases sensitivity and reduces interference. usgs.gov Characteristic mass-to-charge ratio (m/z) values would be monitored, such as those corresponding to the tolyl group (m/z 91) and related fragments (e.g., m/z 105). usgs.gov

Table 3: Key Parameters for a Hypothetical GC/MS Detection Method This table outlines typical parameters based on established methods for analogous compounds. usgs.gov

ParameterTypical Specification
InstrumentGas Chromatograph-Mass Spectrometer (GC/MS)
Separation ColumnDB-5 or similar non-polar capillary column
Injection ModeSplitless
Carrier GasHelium or Hydrogen
Oven ProgramTemperature ramp (e.g., 60°C to 300°C)
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic Ions (m/z)91, 105, Molecular Ion (if stable)

Reactivity and Derivatization of 1,1 Di P Tolyldodecane

Reactions of the Aromatic Moieties

The two p-tolyl groups in 1,1-Di-p-tolyldodecane would be the expected sites for electrophilic aromatic substitution and other reactions typical of substituted benzene (B151609) rings. The methyl groups are activating and ortho-, para-directing. However, the bulky dodecane (B42187) chain attached to the same benzylic carbon could introduce significant steric hindrance, potentially influencing the regioselectivity and feasibility of these reactions compared to simpler toluene (B28343) derivatives.

Electrophilic Aromatic Substitution Reactions (e.g., nitration, halogenation)

Without experimental data, any description of nitration or halogenation would be purely speculative. Key unknown factors include:

Reaction Conditions: The optimal temperature, reaction time, and choice of catalyst (e.g., Lewis acids for halogenation) would need to be determined experimentally.

Regioselectivity: While the methyl group directs incoming electrophiles to the ortho and para positions, the large 1,1-disubstituted dodecyl group would likely sterically hinder the ortho positions, favoring substitution at the position para to the methyl group. However, the extent of this directing effect is unconfirmed.

Yields and Side Products: No data exists on the potential yields of mono-, di-, or poly-substituted products, nor on the formation of any side products resulting from reactions with the alkyl chain under harsh conditions.

Palladium-Catalyzed Cross-Coupling Reactions (if applicable)

For palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig couplings) to be applicable, the aromatic rings of this compound would first need to be functionalized, for example, through halogenation to introduce a halide (Br, I) or conversion to a triflate. As there is no published information on these prerequisite functionalization steps, the applicability of cross-coupling reactions remains theoretical.

Reactions Involving the Dodecane Chain

The long aliphatic dodecane chain is generally less reactive than the aromatic rings. However, it could undergo reactions under specific conditions.

Functionalization of the Alkyl Chain

Functionalization of the saturated dodecane chain, such as through free-radical halogenation, is possible but notoriously difficult to control. byjus.com Such reactions typically require harsh conditions (e.g., UV light) and tend to produce a mixture of isomers, making it challenging to achieve selective functionalization at a specific position on the chain. byjus.com There is no specific research on performing such a reaction on this compound.

Oxidative Transformations

The benzylic C-H bond (the carbon atom of the dodecane chain attached to the two p-tolyl groups) is the most likely site for oxidation. However, in this compound, this carbon is quaternary and has no attached hydrogen atom. The adjacent methylene (B1212753) group would be the next most likely site for oxidation. Strong oxidizing agents could potentially cleave the alkyl chain or oxidize the methyl groups on the tolyl rings to carboxylic acids, but no studies have been conducted to confirm these possibilities or to define the required reaction conditions.

Mechanistic Studies of Key Reactions

Given the absence of experimental data on any key reactions of this compound, there are consequently no mechanistic studies available for this compound.

Synthesis of Structural Analogs and Derivatives

The generation of structural analogs of this compound primarily involves introducing substituents on the aromatic tolyl rings or modifying the length and structure of the dodecane chain. These modifications are typically achieved by employing substituted starting materials in established synthetic routes for 1,1-diarylalkanes.

One of the most versatile methods for this purpose is the Friedel-Crafts alkylation. wikipedia.orglibretexts.org This reaction involves the electrophilic aromatic substitution of an aromatic compound with an alkylating agent, typically in the presence of a Lewis acid catalyst. wikipedia.org To synthesize analogs of this compound, substituted toluenes can be reacted with a long-chain alkylating agent. For instance, reacting a halogenated or nitrated toluene derivative with dodecanoyl chloride in the presence of a Lewis acid like aluminum chloride would yield a 1,1-bis(substituted-phenyl)dodecane analog after reduction of the resulting ketone.

Another powerful approach is the nickel-catalyzed 1,1-diarylation of terminal alkenes. This method allows for the construction of the 1,1-diarylalkane core from readily available starting materials. By utilizing substituted arylboronic acids and aryl halides, a wide array of functional groups can be incorporated into the aromatic rings of the final product. For example, the reaction of 1-dodecene (B91753) with a substituted p-tolylboronic acid and a substituted p-tolyl halide in the presence of a nickel catalyst would produce a corresponding substituted this compound analog.

Furthermore, transition-metal-free methods, such as the sequential cross-coupling of benzal diacetates with organozinc reagents, offer an alternative route to functionalized 1,1-diarylalkanes. This one-pot, two-step procedure allows for the preparation of derivatives with various functional groups.

Table 1: Potential Synthetic Routes to this compound Analogs

Synthetic Method Starting Materials Potential Analogs
Friedel-Crafts Acylation followed by Reduction Substituted Toluene, Dodecanoyl Chloride Halogenated, nitrated, or acylated aromatic rings
Nickel-Catalyzed Diarylation 1-Dodecene, Substituted p-tolylboronic acid, Substituted p-tolyl halide Analogs with a wide range of functional groups on the aromatic rings

Post-synthetic modification of this compound itself represents another avenue for creating derivatives. The tolyl groups, being activated aromatic rings, are susceptible to electrophilic aromatic substitution reactions. total-synthesis.com These reactions could introduce a variety of functional groups onto the aromatic core.

Halogenation: The reaction of this compound with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst would likely result in the substitution of hydrogen atoms on the aromatic rings with halogen atoms, primarily at the ortho position to the alkyl group.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid could introduce nitro groups onto the tolyl rings. total-synthesis.com The nitro derivatives can then serve as precursors for the synthesis of other functional groups, such as amino groups, through reduction.

Friedel-Crafts Acylation: The introduction of acyl groups onto the aromatic rings can be achieved through Friedel-Crafts acylation using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.orgsaskoer.ca This would yield keto-derivatives of this compound.

Functionalization of the long dodecane chain is more challenging due to the relative inertness of alkanes. However, radical halogenation could potentially introduce a halogen atom onto the alkyl chain, which could then be further elaborated through nucleophilic substitution reactions.

Table 2: Potential Post-Synthetic Modifications of this compound

Reaction Type Reagents Potential Derivatives
Halogenation Br₂ or Cl₂, Lewis Acid Bromo- or Chloro-substituted on the tolyl rings
Nitration HNO₃, H₂SO₄ Nitro-substituted on the tolyl rings
Friedel-Crafts Acylation Acyl Chloride, Lewis Acid Acyl-substituted on the tolyl rings

It is important to note that while these methods are well-established for the synthesis and functionalization of aromatic and alkyl compounds, their specific application to this compound may require optimization of reaction conditions to achieve the desired selectivity and yield.

Environmental Behavior and Analytical Detection of 1,1 Di P Tolyldodecane in Complex Samples

Future Research Directions and Emerging Areas in 1,1 Di P Tolyldodecane Research

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1,1-Di-p-tolyldodecane typically involves Friedel-Crafts alkylation, a classic but often environmentally taxing method. Future research will prioritize the development of greener and more sustainable synthetic pathways. This includes exploring alternative catalysts to replace traditional Lewis acids, which are often used in stoichiometric amounts and generate significant waste. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide these efforts. acs.org

Key areas of investigation will likely include:

Solid acid catalysts: Investigating the use of recyclable solid acid catalysts, such as zeolites or functionalized resins, to simplify purification processes and minimize waste.

Biocatalysis: Exploring enzymatic pathways for the synthesis of this compound or its precursors, which could offer high selectivity and operate under milder, more environmentally friendly conditions. acs.org

Flow chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, while also reducing solvent usage and energy consumption.

A comparative look at traditional versus potential sustainable synthetic routes highlights the drive for greener chemical production.

ParameterTraditional Friedel-Crafts AlkylationFuture Sustainable Routes
Catalyst Lewis acids (e.g., AlCl3)Recyclable solid acids, enzymes
Solvent Often chlorinated solventsGreener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free conditions
Waste Generation High, due to catalyst and quenching stepsLow, with catalyst recycling and higher atom economy
Energy Consumption Often requires heating and coolingPotentially lower, with milder reaction conditions

Exploration of Advanced Catalytic Systems for Specific Transformations

Beyond its synthesis, this compound can serve as a substrate for various chemical transformations. The development of advanced catalytic systems will be crucial for selectively modifying its structure to create novel derivatives with tailored properties. Research in this area could focus on:

Selective C-H activation: Designing catalysts that can selectively functionalize the aliphatic dodecane (B42187) chain or the aromatic tolyl groups, opening up possibilities for creating a wide range of new compounds.

Oxidation and dehydrogenation: Developing catalytic systems for the controlled oxidation or dehydrogenation of the dodecane chain to introduce new functional groups, such as alcohols, ketones, or alkenes.

Cross-coupling reactions: Employing modern cross-coupling methodologies to attach different functional groups to the aromatic rings, thereby tuning the electronic and physical properties of the molecule.

Deeper Understanding of Structure-Function Relationships through Integrated Experimental and Computational Approaches

A fundamental understanding of how the molecular structure of this compound relates to its physical and chemical properties is essential for designing new applications. Future research will increasingly rely on a synergistic combination of experimental techniques and computational modeling. biorxiv.org

Experimental approaches will involve the precise characterization of the compound and its derivatives using advanced analytical techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy

X-ray crystallography

Mass spectrometry

Computational modeling , using methods like Density Functional Theory (DFT), will provide insights into:

Molecular geometry and conformational analysis

Electronic properties, such as the distribution of electron density

Prediction of reactivity and spectral properties

This integrated approach will enable researchers to build predictive models that can guide the rational design of new molecules based on this compound with desired functionalities.

Expanding Applications in Specialized Non-Polymeric Materials and Advanced Analytical Standards

While not a polymer itself, this compound possesses properties that could make it a valuable component in various non-polymeric materials. researchgate.net Its long alkyl chain and aromatic moieties suggest potential uses as:

High-performance lubricants or additives: Its structure could impart desirable thermal stability and lubricity.

Phase-change materials: The long dodecane chain might allow for significant energy storage during melting and solidification.

Organic electronics: Derivatives with appropriate functional groups could be explored for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Furthermore, the high purity achievable for this compound makes it a candidate for development as an advanced analytical standard . sigmaaldrich.comcrmlabstandard.comscbt.com Certified reference materials are crucial for the accurate calibration of analytical instruments and the validation of analytical methods, particularly in environmental and industrial testing. glycom.comsigmaaldrich.com Its use as a standard could be relevant in the analysis of complex hydrocarbon mixtures. ingentaconnect.com

Investigation of Environmental Transport and Transformation Mechanisms

As with any chemical compound, understanding the environmental fate of this compound is crucial, especially if it finds wider application. Future research should address its potential for environmental transport and transformation. mdpi.comclu-in.orgcopernicus.org Key questions to be investigated include:

Persistence and degradation: Determining its biodegradability in various environmental compartments, such as soil and water, and identifying the microorganisms and metabolic pathways involved in its breakdown.

Mobility: Studying its potential for transport in the environment, including its sorption to soil and sediment particles and its potential to bioaccumulate in organisms. nih.gov

Transformation products: Identifying any potential transformation or degradation products and assessing their environmental impact.

This research will be essential for conducting comprehensive environmental risk assessments and ensuring the sustainable use of this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.